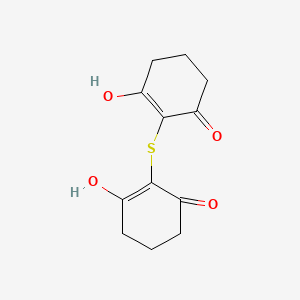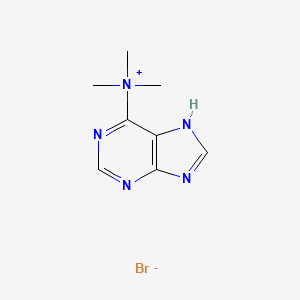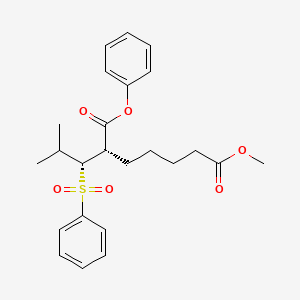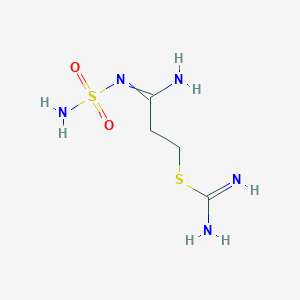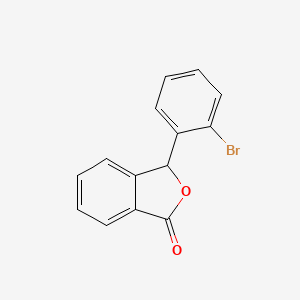
Ethyl 4,4-diethoxy-3-hydroxypent-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4,4-diethoxy-3-hydroxypent-2-enoate is an organic compound with the molecular formula C11H20O5. It is a derivative of pentenoic acid and contains both ethoxy and hydroxy functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 4,4-diethoxy-3-hydroxypent-2-enoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with diethyl oxalate under basic conditions. The reaction typically proceeds as follows:
- Ethyl acetoacetate is treated with sodium ethoxide in ethanol to form the enolate ion.
- The enolate ion then reacts with diethyl oxalate to form the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
Ethyl 4,4-diethoxy-3-hydroxypent-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether at low temperatures.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of ethyl 4,4-diethoxy-3-oxopent-2-enoate.
Reduction: Formation of ethyl 4,4-diethoxy-3-hydroxypentanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 4,4-diethoxy-3-hydroxypent-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ethyl 4,4-diethoxy-3-hydroxypent-2-enoate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile depending on the reaction conditions. Its hydroxy and ethoxy groups allow it to participate in hydrogen bonding and other non-covalent interactions, influencing its reactivity and biological activity.
類似化合物との比較
Ethyl 4,4-diethoxy-3-hydroxypent-2-enoate can be compared with similar compounds such as:
Ethyl 4,4-diethoxy-3-oxopentanoate: Similar structure but lacks the hydroxy group.
4,4-diethoxy-3-hydroxybutanal: Similar functional groups but different carbon chain length.
Ethyl 4-hydroxypent-2-enoate: Similar backbone but different substitution pattern.
特性
CAS番号 |
112995-22-9 |
|---|---|
分子式 |
C11H20O5 |
分子量 |
232.27 g/mol |
IUPAC名 |
ethyl 4,4-diethoxy-3-hydroxypent-2-enoate |
InChI |
InChI=1S/C11H20O5/c1-5-14-10(13)8-9(12)11(4,15-6-2)16-7-3/h8,12H,5-7H2,1-4H3 |
InChIキー |
YGWUFYAPTXPLBN-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C=C(C(C)(OCC)OCC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


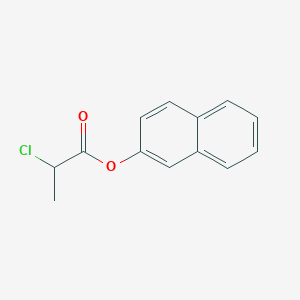
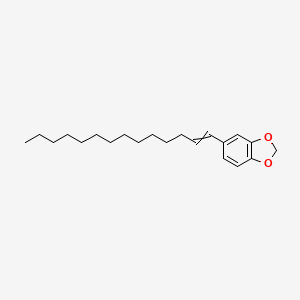
![(9-Diazonio-2H-fluoren-2-ylidene)[(2,5-dioxopyrrolidin-1-yl)oxy]methanolate](/img/structure/B14318460.png)
acetyl chloride](/img/structure/B14318461.png)
![1-{4-[(Trimethylsilyl)oxy]penta-1,3-dien-2-yl}pyrrolidine](/img/structure/B14318471.png)
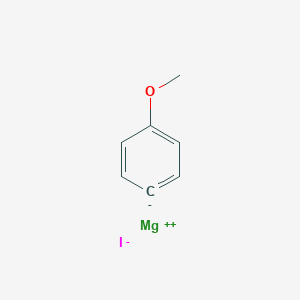
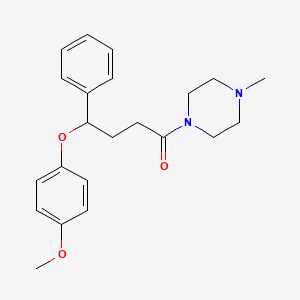

![[1,1'-Biphenyl]-4-sulfonamide, N-phenyl-](/img/structure/B14318489.png)
